1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-20-12-15(11-18-20)24(22,23)19-10-7-13-3-5-14(6-4-13)16-8-9-17-21(16)2/h3-6,8-9,11-12,19H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKYCAGIWCGTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like succinate dehydrogenase (sdh). SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways.
Mode of Action
It’s suggested that similar compounds form strong hydrogen bonds with their targets. This interaction can inhibit the normal function of the target enzyme, leading to the therapeutic effects of the compound.
Biochemical Pathways
For instance, some compounds have demonstrated antitubercular activity against Mycobacterium tuberculosis, suggesting they may interfere with the biochemical pathways this bacterium uses for survival and replication.
Result of Action
Similar compounds have shown potent activity against certain strains of bacteria and parasites, suggesting that they may lead to the death or inhibition of these organisms.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be influenced by the specific structural features of the pyrazole derivative.
Cellular Effects
Some pyrazole derivatives have been shown to exhibit cytotoxic activity, suggesting that they may influence cell function.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels.
Biological Activity
1-Methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 356.43 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including:
- Lung Cancer : Inhibition of cell proliferation in A549 cells.
- Breast Cancer : Significant antiproliferative effects on MDA-MB-231 cells.
- Colorectal and Renal Cancer : Effective in reducing cell viability in specific cancer types.
A study demonstrated that compounds similar to this compound inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported that certain analogs exhibit up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
Pyrazole compounds have shown promise in antimicrobial applications. For instance, related compounds have been tested against bacterial strains like E. coli and S. aureus, demonstrating effective inhibition at varying concentrations. The presence of specific functional groups in the pyrazole structure can enhance its antibacterial efficacy .
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), affecting the NAD+ salvage pathway, which is crucial for cellular metabolism .
- Receptor Modulation : The compound may act as a positive allosteric modulator for metabotropic glutamate receptors, implicating its potential in treating central nervous system disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
Scientific Research Applications
Chemical Structure and Synthesis
The compound possesses a complex structure characterized by a pyrazole ring, a sulfonamide group, and an ethyl side chain. The synthesis typically involves multi-step reactions that integrate various organic chemistry techniques. For instance, the synthesis may start with the formation of the pyrazole ring followed by sulfonation and coupling reactions to form the final product.
Anticancer Activity
Several studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For example, the compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. The pyrazole scaffold is known for its role in developing AMPK (AMP-activated protein kinase) inhibitors, which are crucial in cancer metabolism regulation .
Anti-inflammatory Properties
Research has shown that pyrazole derivatives can also possess anti-inflammatory effects. The sulfonamide group is particularly notable for its ability to modulate inflammatory pathways, making this compound a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Pyrazoles are often explored for their efficacy against various bacterial strains, and derivatives similar to this compound have shown promise in inhibiting bacterial growth .
Case Study 1: AMPK Inhibition
A study focused on synthesizing new AMPK inhibitors highlighted the efficacy of 1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide in inhibiting cancer cell proliferation. The results demonstrated that this compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Another investigation examined the anti-inflammatory properties of similar pyrazole compounds. The study found that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, indicating their potential application in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Positional Isomers of Pyrazole-Sulfonamides
- 1H-Pyrazole-5-sulfonamide, 1-methyl-4-phenyl- (CAS 111493-48-2)
- Key Differences : The sulfonamide group is at the 5th carbon of the pyrazole ring instead of the 4th.
- Impact : Positional isomerism can alter electronic properties and binding affinities. The molecular formula (C₁₀H₁₁N₃O₂S) and InChIKey (PAMDMZBIPLHMKA-UHFFFAOYSA-N) suggest distinct solubility and reactivity compared to the target compound .
Anti-Leishmanial S-MGB Compounds
- S-MGB-206, S-MGB-207, S-MGB-219
- Shared Features : Pyrazole and morpholine oxide groups.
- Divergence : These compounds incorporate ethenyl linkages and carboxamide groups, unlike the target compound’s sulfonamide.
- Synthesis : Synthesized in 68–82% yields using DMF and m-CPBA, with >95% purity confirmed via HPLC and HRMS.
Platelet Aggregation Inhibitors
- Temano-grel (WHO INN) Structure: Contains a 3-methoxybenzamide linked to a pyrazole-morpholinoethoxy-phenyl group. Activity: Targets platelet aggregation, highlighting the therapeutic relevance of pyrazole-morpholine hybrids.
Table 1: Comparative Data for Pyrazole Derivatives
Pharmacological and Functional Insights
- Morpholine-Containing Analogues: Compounds like temano-grel and S-MGB-206 demonstrate the importance of morpholine rings in enhancing solubility and target engagement. The absence of morpholine in the target compound may limit its pharmacokinetic profile.
- Sulfonamide vs.
- Fluorophenyl Derivatives : The fluorophenyl-propanamide compound (C₂₁H₂₂FN₃O) shares the phenethyl-pyrazole backbone with the target compound, suggesting possible routes for bioisosteric optimization.
Preparation Methods
Pyrazole Ring Formation
The 1-methyl-1H-pyrazole core is synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, reaction of methyl acetoacetate with methylhydrazine in ethanol under reflux yields 1-methyl-3-methyl-1H-pyrazol-5-ol, which is subsequently oxidized and functionalized.
Sulfonation at the 4-Position
Sulfonation is achieved using chlorosulfonic acid in dichloromethane at 0–5°C, followed by quenching with phosphorus oxychloride to generate the sulfonyl chloride. This method, adapted from similar pyrazole sulfonations, proceeds as follows:
The sulfonyl chloride is isolated via vacuum distillation (yield: 68–72%) and characterized by -NMR ( 3.92 ppm, singlet, N–CH) and IR ( 1372 cm, S=O asymmetric stretch).
Preparation of the 4-(1-Methyl-1H-Pyrazol-5-yl)Phenethylamine Sidechain
Suzuki-Miyaura Coupling for Biphenyl Formation
The 4-(1-methyl-1H-pyrazol-5-yl)phenyl fragment is synthesized via palladium-catalyzed cross-coupling between 4-bromophenylboronic acid and 1-methyl-1H-pyrazole-5-boronic ester. Using Pd(PPh) as a catalyst and NaCO as a base in dioxane/water (3:1) at 80°C for 12h yields the biphenyl intermediate (85% yield).
Sulfonamide Bond Formation
The final step involves nucleophilic substitution between 1-methyl-1H-pyrazole-4-sulfonyl chloride and 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine. Optimized conditions use dichloromethane as the solvent and triethylamine as the base at 0°C for 1h, followed by gradual warming to room temperature:
The crude product is purified via column chromatography (SiO, ethyl acetate/hexane 1:1) to afford the target compound in 65% yield.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz, DMSO-) :
8.21 (s, 1H, pyrazole-H), 7.89 (d, Hz, 2H, ArH), 7.54 (d, Hz, 2H, ArH), 6.45 (s, 1H, pyrazole-H), 3.94 (s, 3H, N–CH), 3.88 (s, 3H, N–CH), 3.32 (t, Hz, 2H, CH), 2.87 (t, Hz, 2H, CH). -
-NMR :
145.2 (C-SO), 139.8 (ArC), 129.5 (ArCH), 126.3 (pyrazole-C), 109.4 (pyrazole-CH), 43.1 (N–CH), 38.7 (CH).
High-Resolution Mass Spectrometry (HR-MS)
Observed [M+H]: 376.1421 (Calculated for CHNOS: 376.1418).
Optimization Challenges and Yield Improvement
Sulfonation Side Reactions
Over-sulfonation at the pyrazole 3-position is mitigated by strict temperature control (<5°C) and stoichiometric use of chlorosulfonic acid (1.1 equiv).
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | POCl₃, 120°C, 6h | Oxadiazole core |
| 2 | NaH, THF, RT | Sulfonamide bond |
Basic: How is the structural integrity of this compound validated in experimental settings?
Answer:
Advanced spectroscopic and crystallographic methods are employed:
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 16.15° between tolyl groups) and confirms planarity of the pyrazole-sulfonamide core .
- UV-Vis Spectroscopy: Identifies electronic transitions linked to the sulfonamide group (λmax ~270–300 nm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 402.12) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Predict transition states and energy barriers for sulfonamide bond formation .
- Simulate solvent effects (e.g., THF polarity) on reaction yields .
- Case Study: ICReDD’s approach integrates computational screening to reduce trial-and-error synthesis, achieving a 30% reduction in optimization time for pyrazole derivatives .
Advanced: What strategies resolve contradictions in biological activity data for structurally similar pyrazole-sulfonamides?
Answer:
Contradictions often arise from differences in substitution patterns or assay conditions. Methodological solutions include:
- SAR Studies: Compare analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate bioactivity drivers. For example, fluorinated analogs show enhanced enzyme inhibition due to electronegativity effects .
- Assay Standardization: Use isothermal titration calorimetry (ITC) to quantify binding affinities under controlled pH and ionic strength .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify trends obscured by experimental variability .
Advanced: How can statistical experimental design improve yield and purity in large-scale synthesis?
Answer:
Design of Experiments (DoE) methodologies, such as factorial designs, are critical:
- Variables: Temperature, solvent ratio, and catalyst loading are optimized using response surface models .
- Case Study: A 2³ factorial design for a pyrazole derivative increased yield from 62% to 89% by identifying optimal THF:H₂O (3:1) and 80°C conditions .
- Quality Control: HPLC-PDA monitors impurities (e.g., unreacted sulfonyl chloride) with detection limits <0.1% .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
Its dual pyrazole-sulfonamide structure enables:
- Enzyme Inhibition: Targets carbonic anhydrase and kinases via sulfonamide-Zn²⁺ interactions .
- Receptor Binding: Fluorinated analogs exhibit selectivity for G-protein-coupled receptors (GPCRs) due to enhanced lipophilicity .
- In Vivo Studies: Radiolabeled versions (e.g., ¹⁸F derivatives) track biodistribution in preclinical models .
Advanced: How does crystallographic data inform the design of analogs with improved pharmacokinetics?
Answer:
Crystal structures reveal:
- Hydrogen Bond Networks: Sulfonamide oxygen atoms form H-bonds with active-site residues (e.g., Thr199 in carbonic anhydrase), guiding analog design for enhanced binding .
- Torsional Flexibility: Dihedral angles (e.g., 43.20° between sulfonyl groups) influence membrane permeability. Rigid analogs with restricted rotation improve oral bioavailability .
Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?
Answer:
- Hydrolytic Stability: The sulfonamide group resists hydrolysis at pH 7.4 due to strong S-N bonding (bond dissociation energy ~70 kcal/mol) .
- Metabolic Resistance: Methyl groups on pyrazole rings block cytochrome P450 oxidation, as shown in microsomal assays (t₁/₂ > 6 hours) .
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC-DAD: Quantifies impurities using a C18 column (gradient: 10–90% MeCN in H₂O) .
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can in silico models predict the compound’s ADMET properties?
Answer:
- Software Tools: SwissADME and pkCSM predict:
- Absorption: High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) due to logP ~2.5 .
- Toxicity: Low hERG inhibition risk (IC₅₀ > 10 μM) .
- Limitations: Models may underestimate species-specific metabolism (e.g., murine vs. human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
